

A Comparative Guide to Nortadalafil Reference Standard and Its Alternatives

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Compound of Interest		
Compound Name:	Nortadalafil	
Cat. No.:	B3427931	Get Quote

For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical testing and research. This guide provides a comprehensive comparison of the **Nortadalafil** reference standard with its primary alternative, Tadalafil, and other related analogues. The information presented is based on publicly available data and is intended to assist in the selection of the most appropriate reference material for specific research needs.

Data Presentation: Comparison of Physicochemical Properties

The following tables summarize the key physicochemical properties of **Nortadalafil**, Tadalafil, and two of its other known analogues, N-butyl **Nortadalafil** and N-cyclohexyl **Nortadalafil**. This data is typically found on a Certificate of Analysis for a reference standard.

Table 1: General Properties of Tadalafil and its Analogues



Property	Nortadalafil	Tadalafil	N-butyl Nortadalafil	N-cyclohexyl Nortadalafil
CAS Number	171596-36-4[1] [2]	171596-29-5[3]	171596-31-9[4] [5]	Not readily available
Molecular Formula	C21H17N3O4[1][2]	C22H19N3O4[3]	C25H25N3O4[4]	C27H27N3O4
Molecular Weight	375.38 g/mol [1] [2]	389.40 g/mol	431.48 g/mol [4] [6]	457.53 g/mol
Appearance	Solid powder	White or pale yellow powder/crystals	Neat	Not readily available
Purity	>98%[7]	≥97.5%[8]	Not readily available	Not readily available

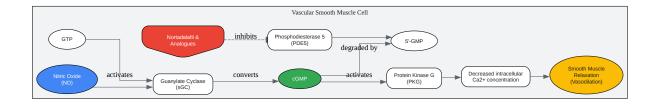
Table 2: Solubility Profiles

Compound	Solubility	
Nortadalafil	≥32.7 mg/mL in DMSO; ≥2.32 mg/mL in EtOH with ultrasonic; insoluble in H ₂ O[1]	
Tadalafil	Soluble in DMSO and methanol	
N-butyl Nortadalafil	Soluble in organic solvents such as methanol or acetonitrile/water mixtures	

Mechanism of Action: The PDE5 Signaling Pathway

Nortadalafil, Tadalafil, and its analogues are potent inhibitors of phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.





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Figure 1. Simplified signaling pathway of PDE5 inhibition by Nortadalafil and its analogues.

Experimental Protocols

Accurate characterization of **Nortadalafil** and its alternatives relies on robust analytical methodologies. Below are detailed protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and assay of Tadalafil and its related compounds.[9][10]

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: Hypersil GOLD C18 column (150 mm × 4.6 mm, 5 µm particle size).[10]
- Mobile Phase: A mixture of methanol, water, and acetonitrile in a ratio of 40:40:20 (v/v).[10]
- Flow Rate: 0.5 mL/min.[10]
- Detection Wavelength: 260 nm.[10]
- Injection Volume: 20 μL.



• Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 20 μg/mL for Ambrisentan and 80 μg/mL for Tadalafil.[10] For tablets, powder the tablets and dissolve an amount equivalent to the target concentration in the mobile phase, followed by sonication and filtration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of impurities.[11][12]

- Instrumentation: An Agilent 1260 LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14]
- Column: Poroshell EC C18 (4.6 x 150 mm, 2.7 μm).[13]
- Mobile Phase:
 - Solvent A: 2 mM ammonium formate and 0.1% formic acid in water.[13]
 - Solvent B: 1% formic acid in methanol.[13]
- Gradient Elution: Start with 90:10 (A:B), hold for 1 minute, then ramp to 20:80 (A:B) from 1 to 3 minutes.[13]
- Flow Rate: 0.6 mL/min.[13]
- Ionization Mode: Positive electrospray ionization (ESI+).[13]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
- Sample Preparation: Dissolve 1 g of the sample in 10 mL of DMSO, vortex for 30 seconds, and sonicate for 10 minutes at 50°C. Centrifuge the sample, and dilute the supernatant with methanol before injection.[13]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Elucidation



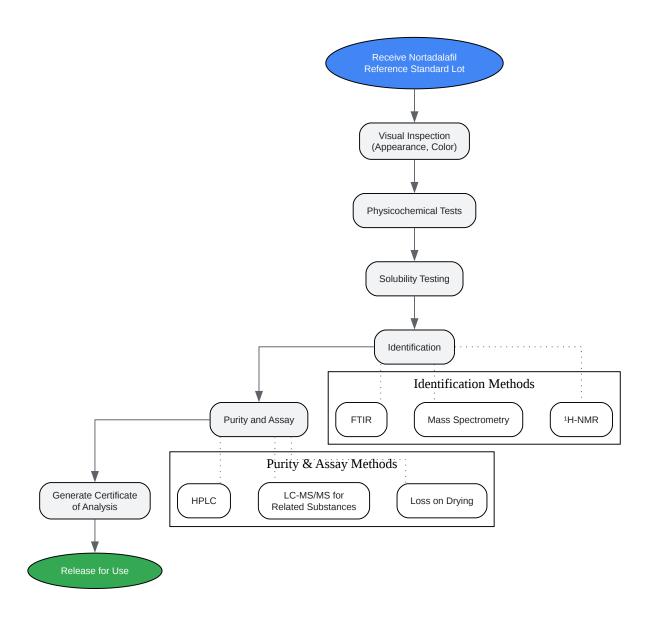
¹H-NMR is a powerful technique for the structural confirmation of the reference standard.[15] [16]

- Instrumentation: A 500 MHz NMR spectrometer.[15]
- Solvent: Dimethylsulfoxide-d₆ (DMSO-d₆).[15]
- Internal Standard: 2,4-dinitrotoluene.[15]
- Procedure:
 - Accurately weigh the reference standard and the internal standard into a vial.
 - Dissolve the mixture in DMSO-d₆.
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H-NMR spectrum. The signal at δ 5.91 ppm (2H, s), corresponding to the methylenedioxy protons of tadalafil, is typically used for quantitative analysis.[15]

Experimental Workflow for Quality Control Testing

The following diagram illustrates a typical workflow for the quality control testing of a **Nortadalafil** reference standard.





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Figure 2. A typical workflow for the quality control of a Nortadalafil reference standard.



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